2-Chloro-6-ethyl-1,3-benzothiazole
Description
Contextualizing 2-Chloro-6-ethyl-1,3-benzothiazole within the Broader Benzothiazole (B30560) Heterocyclic System
This compound is a synthetic heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov The defining characteristics of this particular molecule are the chloro group at the 2-position and an ethyl group at the 6-position of the benzothiazole core. The benzothiazole nucleus itself is an aromatic bicyclic system containing nitrogen and sulfur heteroatoms. benthamscience.com This fundamental structure is found in both natural products, such as firefly luciferin, and a vast array of synthetic compounds with significant industrial and medicinal applications. jchemrev.comjchemrev.com
The substituents on the benzothiazole ring play a crucial role in determining the molecule's physicochemical properties and biological activity. The presence of a chlorine atom at the C-2 position is of particular interest to medicinal chemists. This position is a key site for synthetic modification, allowing for the introduction of various functional groups to modulate the compound's therapeutic properties. benthamscience.com Similarly, substitutions on the benzene ring, such as the ethyl group at the C-6 position, can significantly influence the molecule's interaction with biological targets. benthamscience.com
Significance of Benzothiazole Scaffolds in Pharmaceutical Research and Development
The benzothiazole nucleus is a cornerstone in the development of new pharmaceuticals due to the wide spectrum of biological activities exhibited by its derivatives. nih.gov The inherent structural features of the benzothiazole system, including its ability to form hydrogen bonds and engage in various intermolecular interactions, make it an ideal scaffold for designing molecules that can bind to diverse biological targets. mdpi.com
The versatility of the benzothiazole scaffold is evidenced by the broad range of pharmacological effects attributed to its derivatives. nih.gov These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antitubercular activities. researchgate.neteurekaselect.com The development of multi-drug resistant (MDR) pathogens has spurred significant research into new antibacterial agents, and benzothiazole derivatives have shown promise in this area by targeting various bacterial enzymes. nih.govresearchgate.net
Several clinically used drugs incorporate the benzothiazole moiety, highlighting its therapeutic importance. For instance, Riluzole is used to treat amyotrophic lateral sclerosis, and Pramipexole is a dopamine (B1211576) agonist employed in the management of Parkinson's disease and restless legs syndrome. nih.gov The success of these and other benzothiazole-based drugs has fueled ongoing research into novel derivatives with improved efficacy and safety profiles. jchemrev.com
Overview of Research Trajectories for Substituted Benzothiazole Derivatives
Current research on substituted benzothiazole derivatives is multifaceted, exploring new synthetic methodologies and a wide array of therapeutic applications. A significant focus lies on the development of "green" and efficient synthesis methods, such as one-pot reactions and the use of environmentally benign catalysts, to produce these compounds. mdpi.comnih.gov
Medicinal chemists are actively investigating the structure-activity relationships (SAR) of benzothiazole derivatives to optimize their biological effects. benthamscience.com This involves the synthesis of libraries of compounds with systematic variations in their substitution patterns and subsequent evaluation of their activity against specific biological targets. For example, studies have shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for a variety of biological activities. benthamscience.com
Key areas of therapeutic investigation for benzothiazole derivatives include:
Anticancer Agents: Many benzothiazole derivatives have demonstrated potent anticancer activity, and research is ongoing to elucidate their mechanisms of action and identify novel molecular targets. jchemrev.compcbiochemres.com
Antimicrobial Agents: With the rise of antibiotic resistance, the development of new antibacterial and antifungal agents is a critical priority. Benzothiazole derivatives are being explored for their ability to inhibit essential microbial enzymes. nih.govresearchgate.net
Antitubercular Agents: Tuberculosis remains a major global health threat, and new drugs are needed to combat drug-resistant strains. Benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis. nih.gov
Neuroprotective Agents: The success of Riluzole has spurred interest in developing other benzothiazole-based compounds for the treatment of neurodegenerative diseases. mdpi.com
The exploration of novel benzothiazole derivatives, including this compound, continues to be a vibrant and promising area of medicinal chemistry, with the potential to deliver new and effective treatments for a wide range of diseases. jchemrev.comjchemrev.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-ethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRBMDCYTVJUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365951 | |
| Record name | 2-chloro-6-ethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-97-1 | |
| Record name | 2-chloro-6-ethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Ethyl 1,3 Benzothiazole
Established Synthetic Routes for 1,3-Benzothiazole Nucleus Formation
The formation of the 1,3-benzothiazole nucleus, a key structural motif in many biologically active compounds, can be achieved through several established synthetic strategies. researchgate.net These methods primarily involve the construction of the thiazole (B1198619) ring onto a benzene (B151609) precursor.
Condensation Reactions Involving 2-Aminothiophenols
A prevalent and versatile method for synthesizing the benzothiazole (B30560) core is the condensation of 2-aminothiophenols with various carbonyl compounds or their equivalents. mdpi.com This approach is widely utilized due to its efficiency and the commercial availability of a diverse range of starting materials.
The reaction of 2-aminothiophenol (B119425) with aldehydes is a common strategy. mdpi.com Various catalysts and reaction conditions have been developed to promote this transformation. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature can effectively catalyze the condensation of 2-aminothiophenol with aldehydes, yielding 2-substituted benzothiazoles in excellent yields (85–94%). mdpi.commdpi.com This method is advantageous due to its short reaction times (45-60 minutes) and simple product isolation. mdpi.com Other catalytic systems, such as sulfated tungstate (B81510) under solvent-free conditions and ultrasound irradiation, have also been reported to give high yields (90-98%). mdpi.com
The reaction can also proceed without a catalyst, using an air/DMSO oxidant system, which is operationally simple and tolerates a wide array of functional groups. organic-chemistry.org Additionally, ionic liquids like 1-pentyl-3-methylimidazolium bromide have been used as recyclable media for the microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes under solvent- and catalyst-free conditions. organic-chemistry.org
The condensation is not limited to aldehydes; carboxylic acids, acyl chlorides, and nitriles are also suitable reaction partners. mdpi.comrsc.org For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. mdpi.comorganic-chemistry.org Brønsted acids can catalyze the cyclization of 2-aminothiophenols with β-diketones under metal- and oxidant-free conditions, accommodating various substituents on the benzene ring. organic-chemistry.orgorganic-chemistry.org
Table 1: Catalytic Systems for Condensation of 2-Aminothiophenols with Aldehydes
| Catalyst/System | Solvent | Conditions | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 85-94 | mdpi.commdpi.com |
| Sulfated Tungstate | Solvent-free | Ultrasound | 90-98 | mdpi.com |
| Air/DMSO | DMSO | Room Temperature | Good to Excellent | organic-chemistry.org |
| [pmIm]Br (ionic liquid) | Solvent-free | Microwave | Not specified | organic-chemistry.org |
| Bi₂O₃ NPs | Not specified | 60 °C | 75-95 | mdpi.com |
Cyclization Reactions of Substituted Anilines and Thioamides
An alternative to the use of 2-aminothiophenols is the cyclization of appropriately substituted anilines and thioamides. These methods often involve the in-situ formation of the thiol group or the direct formation of the C-S bond of the thiazole ring.
One common approach involves the reaction of substituted anilines with a sulfur source. For example, p-substituted anilines can be cyclized into 2-amino-6-substituted benzothiazoles using sodium thiocyanate (B1210189) in the presence of sulfuric acid or bromine as a catalyst. indexcopernicus.comresearchgate.net The reaction of anilines with potassium thiocyanate (KSCN) in glacial acetic acid is another method to synthesize 2-substituted benzothiazoles. indexcopernicus.com
The intramolecular cyclization of thioformanilides, which can be prepared from the corresponding anilines, is another effective strategy. indexcopernicus.com This cyclization can be promoted by reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ). organic-chemistry.org Furthermore, the reaction of ortho-halogenated anilines with reagents like isothiocyanates or carbon disulfide can also lead to the formation of the benzothiazole ring system. mdpi.comnih.gov
A three-component reaction of aromatic amines, benzaldehydes, and ammonium (B1175870) thiocyanate (NH₄SCN) as a sulfur source, mediated by iodine, provides a highly efficient route to 2-arylbenzothiazoles with good functional group tolerance. organic-chemistry.org
Targeted Synthesis of 2-Chloro-6-ethyl-1,3-benzothiazole
The synthesis of the specifically substituted this compound requires a strategic introduction of the chloro and ethyl groups onto the benzothiazole framework. This can be achieved either by starting with appropriately substituted precursors or by functionalizing a pre-formed benzothiazole ring.
Strategies for Introducing the 6-Chloro Substituent
The introduction of a chlorine atom at the 6-position of the benzothiazole ring is a key step. This is typically accomplished by starting with a precursor that already contains a chlorine atom at the desired position on the benzene ring.
A common starting material for this purpose would be a 4-chloro-substituted aniline (B41778) derivative. For instance, the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate in the presence of a bromine catalyst can be used to synthesize 2-amino-6-fluorobenzothiazole, illustrating a similar strategy for halogenated benzothiazoles. indexcopernicus.comresearchgate.net In the context of the target molecule, one would start with an aniline derivative containing a chlorine atom para to the amino group.
Another approach involves the reaction of 2-amino-5-chlorobenzenethiol with an appropriate reagent to form the thiazole ring. The synthesis of substituted 2-aminobenzothiazoles often involves the reaction of the corresponding 4-substituted anilines with potassium thiocyanate, followed by oxidative cyclization with bromine. researchgate.net For introducing a chloro group, one could start with a 4-chloroaniline (B138754) derivative.
The synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole has been achieved by reacting fluoro chloro aniline with potassium thiocyanate and bromine in glacial acetic acid. derpharmachemica.com A similar principle could be applied to introduce a chlorine atom at the 6-position.
Approaches for Incorporating the 2-Ethyl Group
Incorporating an ethyl group at the 2-position of the benzothiazole ring can be achieved through several methods. One of the most direct ways is the condensation of the appropriate 2-aminothiophenol derivative with a reagent that can provide the ethyl group.
The reaction of 2-aminobenzenethiol with 2-chloro-1,1,1-triethoxyethane (B1580697) in the presence of a carboxylic acid is a known method for producing 2-chloromethylbenzothiazole. thieme-connect.de While this introduces a chloromethyl group, it demonstrates the principle of using substituted orthoesters for 2-position functionalization. To introduce an ethyl group, one could potentially use an orthoester derivative of propanoic acid.
A more general approach involves the reaction of a 2-aminothiophenol with an aliphatic aldehyde. mdpi.com For the synthesis of a 2-ethyl derivative, propanal would be the corresponding aldehyde.
Alternatively, a pre-formed 2-unsubstituted or 2-amino-benzothiazole can be functionalized. For instance, the introduction of an amino group at the 2-position can be accomplished by treating 2-lithiobenzothiazole with 1-azido-1-phenylethene. thieme-connect.de This amino group can then potentially be replaced by an ethyl group through various organic transformations.
A review on ethyl-2-benzothiazolyl acetate (B1210297) discusses its synthesis through various routes, including the reaction of 2-aminothiophenol with ethyl ethoxycarbonylacetimidate hydrochloride or diethyl malonate. researchgate.net These methods provide a 2-carboxymethyl substituent, which could potentially be reduced and modified to an ethyl group.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a careful selection of catalysts, solvents, temperature, and reaction time.
For the condensation reactions to form the benzothiazole nucleus, various catalytic systems have been optimized. For example, in the synthesis of 2-phenylbenzothiazole, the optimized conditions were found to be 3 MPa of CO₂ and 2 mL of methanol (B129727) under a 0.3 MPa oxygen atmosphere at 70°C for 12 hours. tandfonline.com The choice of catalyst can significantly impact the yield, with systems like H₂O₂/HCl and sulfated tungstate providing excellent yields for the condensation of 2-aminothiophenol with aldehydes. mdpi.commdpi.com
The use of microwave irradiation has been shown to accelerate reactions and improve yields in some cases. organic-chemistry.org For instance, a microwave-accelerated condensation in an ionic liquid provides a catalyst-free and solvent-free condition. organic-chemistry.org
For the introduction of substituents, the choice of reagents and reaction conditions is also critical. In the synthesis of 1,2,3-triazole-based benzothiazole derivatives, a study found that using CuSO₄ (50 mol%) as a catalyst with sodium ascorbate (B8700270) as a reductant in a water/t-BuOH mixture at room temperature provided the best results. nih.gov Increasing the temperature did not improve the yield in this case. nih.gov
The optimization of a Brønsted acid-catalyzed cyclization of 2-aminothiophenols with β-diketones revealed that p-toluenesulfonic acid (TsOH·H₂O) as a catalyst under solvent-free conditions at room temperature delivered excellent yields (>99%). organic-chemistry.org
Table 2: Summary of Optimization Parameters for Benzothiazole Synthesis
| Reaction Type | Key Parameters Optimized | Optimized Conditions | Outcome | Reference |
| Condensation with Aldehydes (CO₂/Methanol system) | Pressure, Temperature, Time | 3 MPa CO₂, 0.3 MPa O₂, 70°C, 12h | Moderate to high yields | tandfonline.com |
| Brønsted Acid Catalyzed Cyclization | Catalyst, Solvent, Temperature | TsOH·H₂O, Solvent-free, Room Temp | >99% yield | organic-chemistry.org |
| Click Reaction for Derivatives | Catalyst, Reductant, Solvent, Temp. | CuSO₄, Sodium Ascorbate, H₂O/t-BuOH, Room Temp. | Good yields (47-75%) | nih.gov |
Green Chemistry Principles in Benzothiazole Synthesis
The synthesis of the benzothiazole scaffold, the core of this compound, has been a subject of extensive research, with a growing emphasis on environmentally benign methodologies. Green chemistry principles are increasingly being applied to reduce waste, avoid hazardous solvents, and improve energy efficiency. These approaches are crucial for the sustainable production of benzothiazole derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. sphinxsai.com The synthesis of the benzothiazole ring system benefits greatly from this technology.
One common microwave-assisted approach involves the condensation of 2-aminothiophenols with various carbonyl compounds. For instance, the reaction of 2-aminothiophenol with aldehydes or acylacetonitriles can be efficiently carried out under microwave irradiation. lookchem.com A study reported the one-pot synthesis of 2-alkyl/arylbenzothiazoles by irradiating a mixture of o-aminothiophenol and alkyl/aryl acylacetonitriles at 200 °C for just 10 minutes, resulting in very good to excellent yields. lookchem.com Another protocol describes the microwave-accelerated condensation of 2-aminothiophenol with aromatic aldehydes in an ionic liquid, which acts as a recyclable medium, under solvent- and catalyst-free conditions. organic-chemistry.org
Glycerol (B35011) has also been utilized as a green solvent in the microwave-assisted synthesis of benzothiazoles. The condensation of 2-aminothiophenol with aldehydes proceeds rapidly under CEM-focused microwave irradiation in glycerol without the need for a catalyst, highlighting both economic and environmental advantages. researchgate.net Similarly, solid supports like zeolites can be used to facilitate solvent-free microwave synthesis, offering a clean, fast, and efficient method. tsijournals.com
| Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| o-Aminothiophenol, Alkyl/Aryl Acylacetonitriles | Microwave, 200°C, 10 min, Solvent-free | 2-Alkyl/Arylbenzothiazoles | Very good to excellent | lookchem.com |
| 2-Aminothiophenol, Aromatic Aldehydes | Microwave, [pmIm]Br (ionic liquid), Solvent/Catalyst-free | 2-Arylbenzothiazoles | Not specified | organic-chemistry.org |
| 2-Aminothiophenol, Aldehydes | Microwave, Glycerol, Catalyst-free | 2-Substituted Benzothiazoles | Good | researchgate.net |
| 2-Mercaptobenzothiazole, Aldehyde, Hydrazine Hydrate | Microwave, NaY Zeolite, Solvent-free | Substituted Benzothiazoles | High | tsijournals.com |
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing heterocyclic compounds. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. nih.govnih.gov
While specific literature on the ultrasound-assisted synthesis of this compound is scarce, the principles have been successfully applied to other heterocycles, suggesting its applicability. For example, a one-pot, two-step protocol for synthesizing novel sulfonamides-isoxazolines utilizes ultrasound activation for the in-situ conversion of aldehydes to nitrile oxides, followed by a cycloaddition reaction. nih.gov This method highlights the efficiency of ultrasound in promoting reactions in aqueous media, a key aspect of green chemistry. nih.gov The use of ultrasound often leads to shorter reaction times and good to excellent yields while operating under mild conditions. nih.gov The synthesis of benzodiazepine (B76468) rings has also been reported "on water" under ultrasound irradiation, avoiding traditional purification steps and yielding excellent results. nih.gov These examples demonstrate the potential of ultrasound as an effective and environmentally friendly activation method for the synthesis of the benzothiazole core.
Eliminating solvents and catalysts from chemical reactions is a primary goal of green chemistry, as it reduces waste, cost, and toxicity. Several methods have been developed for the synthesis of 2-substituted benzothiazoles that operate under these conditions.
One innovative approach involves a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur without any catalyst or additive. nih.gov This method forms multiple C-S and C-N bonds and relies on DMSO as an oxidant. nih.gov Another straightforward, solvent-free method is the condensation of 2-aminothiophenol with benzoyl chlorides at room temperature, which proceeds in excellent yields and short reaction times. researchgate.net
The use of elemental sulfur as a traceless oxidizing agent enables a simple, solvent-free, and catalyst-free synthesis of benzazoles from alkylamines and o-substituted anilines (containing hydroxy, amino, or mercaptan groups). organic-chemistry.org Furthermore, a benzotriazole-based methodology has been shown to produce 2-substituted benzothiazoles in excellent yields under efficient and economical conditions, suitable for broad applications. rsc.org
| Reactants | Conditions | Key Features | Reference |
|---|---|---|---|
| Aromatic Amines, Aliphatic Amines, Elemental Sulfur | DMSO (oxidant), Catalyst/Additive-free | Three-component, one-pot reaction | nih.gov |
| 2-Aminothiophenol, Benzoyl Chlorides | Room temperature, Solvent-free | Quantitative yield, short reaction time | researchgate.net |
| Alkylamines, o-Hydroxy/Amino/Mercaptan Anilines, Elemental Sulfur | Solvent-free, Catalyst-free | Elemental sulfur as traceless oxidant | organic-chemistry.org |
| (Benzotriazol-1-yl)methanethiones, o-Aminothiophenols | Not specified | Benzotriazole methodology, excellent yields | rsc.org |
Strategic Derivatization of the this compound Core
The functionalization of the this compound scaffold is a key strategy for developing new compounds with tailored properties. Modifications can be targeted at various positions of the benzothiazole ring system.
The chlorine atom at the 2-position of the benzothiazole ring is an excellent leaving group, making this site a prime target for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to diverse derivatives.
A prominent example of this strategy is the reaction of 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide with 1,2,4-triazol-3-thiol. In this reaction, the thiol group displaces the chlorine atom at the 2-position to form a new C-S bond, yielding a 2-((1H-1,2,4-triazol-3-yl)thio)acetamide derivative. nih.gov This type of transformation is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. The general reactivity allows for the introduction of various sulfur, nitrogen, and oxygen nucleophiles at the 2-position, significantly expanding the chemical space accessible from the 2-chloro precursor.
The subject compound of this article is 2-Chloro-6-ethyl -1,3-benzothiazole. The outline specifies modifications at the "6-Chloro" position, which is inconsistent with the compound's structure. This section will therefore address the functionalization of the 6-position, where the ethyl group is located, and the broader benzene ring of the benzothiazole core.
Direct functionalization of the benzene part of the benzothiazole ring often requires harsh conditions due to its electron-poor nature. nih.gov However, modern synthetic methods like regioselective C-H borylation have emerged as powerful tools. For the related 2,1,3-benzothiadiazole (B189464) (BTD) core, iridium-catalyzed C-H borylation allows access to versatile borylated building blocks that can be further functionalized at the C4, C5, C6, and C7 positions. nih.govacs.org These borylated intermediates can undergo a variety of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
The substituents on the benzene ring significantly influence the properties of benzothiazole derivatives. For example, the presence of electron-donating groups like methyl (Me) or ethoxy (OEt) at the 6-position has been shown to enhance the anthelmintic activity of certain benzothiazole-based compounds. nih.gov Conversely, introducing an electron-withdrawing nitro (NO₂) group can promote antibacterial activity. nih.gov These findings underscore the importance of strategic modifications at the 6-position for tuning the biological profile of the benzothiazole scaffold.
Annulation and Fused Ring System Formation with the Benzothiazole Moiety
The construction of fused ring systems onto the benzothiazole core is a pivotal strategy in medicinal and materials chemistry to develop novel molecular architectures with enhanced or unique properties. Annulation reactions, which involve the formation of a new ring fused to an existing one, can be approached in several ways, typically by reacting a substituted benzothiazole with a bifunctional reagent. In the context of 2-chlorobenzothiazoles, the chloro group at the 2-position serves as a reactive handle for nucleophilic displacement, which can be exploited in cyclization reactions to form fused heterocycles.
For instance, the reaction of 2-chlorobenzothiazoles with binucleophiles such as anthranilic acids or their esters can lead to the formation of tetracyclic systems like benzothiazolo[2,3-b]quinazolinones. This transformation generally proceeds through an initial nucleophilic substitution of the chloro group by the amino group of the anthranilic acid, followed by an intramolecular cyclization involving the carboxylic acid or ester functionality.
Similarly, reactions with other nitrogen-containing binucleophiles can be envisioned. For example, condensation with β-aminoacrylates or related compounds could potentially yield pyrimido[2,1-b]benzothiazole derivatives. The reaction would likely initiate with the displacement of the 2-chloro group by the amino group, followed by an intramolecular cyclization and dehydration sequence.
Another established route to fused benzothiazole systems is the reaction of 2-aminobenzothiazoles with various reagents. While not directly applicable to this compound without prior conversion to the corresponding 2-amino derivative, these methods highlight the versatility of the benzothiazole scaffold in constructing fused rings. For example, multicomponent reactions involving 2-aminobenzothiazole (B30445), an aldehyde, and a β-dicarbonyl compound are known to produce pyrimido[2,1-b]benzothiazoles in good yields. scirp.orgarkat-usa.orgresearchgate.net Furthermore, the reaction of 2-aminobenzothiazoles with α-haloketones is a well-established method for synthesizing imidazo[2,1-b]benzothiazoles. researchgate.netnih.gov
Although specific experimental data for the annulation and fused ring formation of this compound is not present in the surveyed literature, the general reactivity patterns of 2-chlorobenzothiazoles suggest that it could serve as a viable precursor for a variety of fused heterocyclic systems. The ethyl group at the 6-position is expected to influence the solubility and electronic properties of the resulting fused systems but is unlikely to interfere with the primary cyclization reactions at the 2-position.
Detailed research would be required to establish the optimal conditions and scope of such reactions for this compound. The following table provides a hypothetical overview of potential annulation reactions based on known methodologies for analogous compounds.
| Fused System | Potential Reagents | General Conditions | Plausible Product Structure |
| Benzothiazolo[2,3-b]quinazolinone | Anthranilic acid or its esters | High-boiling solvent (e.g., DMF, DMSO), base, heat | A tetracyclic system with the quinazolinone ring fused to the benzothiazole. |
| Pyrimido[2,1-b]benzothiazole | β-Enaminones or β-ketoesters and an ammonia (B1221849) source | Acid or base catalysis, heat, often in a one-pot, three-component setup. scirp.orgarkat-usa.org | A tricyclic system with a pyrimidine (B1678525) ring fused to the benzothiazole. |
| Imidazo[2,1-b]benzothiazole | 2-Aminoethanol or other amino alcohols | Conversion of the 2-chloro group to a 2-amino group, followed by reaction with an α-haloketone. researchgate.netnih.gov | A tricyclic system with an imidazole (B134444) ring fused to the benzothiazole. |
This table is illustrative and based on general synthetic strategies for benzothiazole derivatives, as specific data for this compound is not available.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Ethyl 1,3 Benzothiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysisresearchgate.netasianpubs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.com For 2-Chloro-6-ethyl-1,3-benzothiazole, NMR analysis is critical for confirming the substitution pattern on the benzothiazole (B30560) core.
¹H NMR for Proton Environment and Coupling Patternsnih.govrsc.orgrsc.orgrsc.orgnist.govmassbank.euchemicalbook.comscilit.com
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their proximity to one another. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for both the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the ethyl group.
The ethyl group at the C6 position would present as a quartet and a triplet due to spin-spin coupling. The methylene (B1212753) protons (-CH2-) are adjacent to a methyl group (-CH3), splitting their signal into a quartet. The methyl protons, adjacent to the methylene group, appear as a triplet.
The aromatic region would display signals corresponding to the protons at the C4, C5, and C7 positions. Based on data from similar structures like 6-Bromo-N-ethylbenzo[d]thiazol-2-amine and 6-Chloro-N-ethylbenzo[d]thiazol-2-amine, the aromatic protons would likely appear as a singlet for the C7 proton and two doublets for the C4 and C5 protons, reflecting their coupling relationships. acs.org
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| Aromatic-H (C4, C5, C7) | 7.3 - 8.0 | m (multiplet) | - |
| Ethyl -CH₂ | ~2.8 | q (quartet) | ~7.5 Hz |
| Ethyl -CH₃ | ~1.3 | t (triplet) | ~7.5 Hz |
Note: Predicted values are based on analysis of structurally similar benzothiazole derivatives. acs.orgsemanticscholar.org
¹³C NMR for Carbon Backbone Elucidationnih.govrsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).
For this compound, a total of nine distinct signals are expected, corresponding to the seven carbons of the benzothiazole core and the two carbons of the ethyl group. The carbon atom at the C2 position, bonded to both an electronegative chlorine atom and a nitrogen atom, is expected to be significantly downfield. The carbons of the ethyl group will appear in the upfield aliphatic region. Data from related compounds, such as N-ethyl-6-chlorobenzo[d]thiazol-2-amine and other substituted benzothiazoles, helps in assigning these chemical shifts. acs.orgresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C-Cl) | 155 - 165 |
| C3a | 150 - 154 |
| C7a | 130 - 135 |
| C4, C5, C6, C7 (Aromatic) | 120 - 140 |
| Ethyl -CH₂ | ~28 |
| Ethyl -CH₃ | ~15 |
Note: Predicted values are based on analysis of structurally similar benzothiazole derivatives. rsc.orgacs.org
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identificationasianpubs.orgnih.govrsc.orgrsc.orgrsc.orgnist.govmassbank.euchemicalbook.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected vibrations include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the ethyl group, appearing just below 3000 cm⁻¹.
C=N stretching: The carbon-nitrogen double bond within the thiazole (B1198619) ring gives a characteristic absorption in the 1650-1550 cm⁻¹ region. researchgate.net
C=C stretching: Aromatic ring vibrations occur in the 1600-1450 cm⁻¹ range.
C-Cl stretching: A strong absorption in the fingerprint region, typically between 800-600 cm⁻¹, indicates the presence of the chlorine atom.
C-S stretching: This vibration usually appears as a weaker band in the 700-600 cm⁻¹ range.
Analysis of IR spectra from various benzothiazole derivatives confirms these general assignments. mdpi.comanalis.com.myresearchgate.net
Table 3: Expected IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| C=N Stretch (Thiazole) | 1640 - 1550 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
Note: Expected frequencies are based on characteristic group frequencies and data from related benzothiazole compounds. rsc.orgresearchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathwaysasianpubs.orgnih.govrsc.orgrsc.orgrsc.orgnist.govmassbank.euscilit.com
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
For this compound (C₉H₈ClNS), the molecular ion peak [M]⁺ would be observed, with a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Electron impact (EI) ionization would cause the molecular ion to fragment in predictable ways. Studies on the mass spectra of benzothiazole derivatives show common fragmentation pathways, including the loss of the substituent at the 2-position and subsequent cleavage of the thiazole ring. tandfonline.comtandfonline.com
Expected fragmentation for this compound includes:
Loss of a chlorine radical (·Cl) from the molecular ion.
Loss of an ethyl radical (·CH₂CH₃).
Cleavage leading to the formation of a stable benzothiazole cation or related fragments. tandfonline.com
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 197/199 |
| [M-Cl]⁺ | Loss of Chlorine | 162 |
| [M-C₂H₅]⁺ | Loss of Ethyl Group | 168/170 |
| [C₇H₄NS]⁺ | Benzothiazole fragment | 134 |
Note: m/z values correspond to the most abundant isotope (³⁵Cl). The presence of a peak at M+2 confirms the presence of chlorine.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysisrsc.org
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the benzothiazole ring, which acts as a chromophore. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (like the HOMO) to a higher energy one (like the LUMO). libretexts.org
X-ray Crystallography for Single Crystal Structure Determination (Applicability to this compound)
Based on crystallographic studies of other benzothiazole derivatives, it is expected that the fused benzothiazole ring system is largely planar. researchgate.net The analysis would confirm the positions of the chloro and ethyl substituents on the ring and reveal the orientation of the ethyl group relative to the plane of the ring. Furthermore, it would provide insight into intermolecular interactions, such as stacking or hydrogen bonding, that dictate the packing of molecules in the crystal lattice. rsc.org While not a routine characterization technique like NMR or IR, its application would yield an unparalleled level of structural detail.
Computational Chemistry and Theoretical Modeling of 2 Chloro 6 Ethyl 1,3 Benzothiazole
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. scirp.orgacs.org While specific studies on 2-Chloro-6-ethyl-1,3-benzothiazole are not widely published, DFT calculations performed on various substituted benzothiazoles offer valuable insights into its probable electronic structure, stability, and reactivity. nbu.edu.sascirp.org
The stability and reactivity of benzothiazole (B30560) derivatives can be assessed using global reactivity descriptors derived from DFT calculations. scirp.orgscirp.org These parameters provide a quantitative measure of a molecule's response to chemical reactions.
Table 1: Key Global Reactivity Descriptors from DFT (Note: The following table presents example values for related benzothiazole derivatives to illustrate the parameters typically calculated. Specific values for this compound would require dedicated computation.)
| Parameter | Symbol | Definition | Significance |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Higher values indicate greater stability. scirp.org |
| Chemical Softness | S | 1/η | The reciprocal of hardness; indicates higher reactivity. scirp.org |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. scirp.org |
| Electrophilicity Index | ω | μ2/2η (where μ is chemical potential) | Quantifies the ability of a species to accept electrons. scirp.org |
Studies on substituted benzothiazoles have shown that modifications to the ring system can tune these reactivity parameters, thereby influencing the molecule's biological and chemical behavior. scirp.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide critical information about its conformational flexibility and dynamic behavior in various environments, such as in solution or when interacting with a biological target.
MD simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule. The ethyl group at the C6 position, for example, has rotational freedom, and MD simulations can determine the most stable rotamers and the energy barriers between them. This conformational analysis is crucial because the specific shape of a molecule often dictates its ability to bind to a biological receptor.
In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govnih.gov By simulating the complex over a period of nanoseconds, researchers can observe how the ligand and protein interact and adjust their conformations. Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to evaluate the structural stability of the complex. nih.gov A stable RMSD value over time suggests a stable binding mode, adding confidence to the docking prediction. nih.govnih.gov
Molecular Docking Studies for Ligand-Protein Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wjarr.com This method is central to structure-based drug design. For this compound, docking studies can be used to screen for potential protein targets and to understand its mechanism of action at a molecular level.
The process involves placing the 3D structure of the benzothiazole derivative into the binding site of a target protein and using a scoring function to estimate the binding affinity. wjarr.comnih.gov Benzothiazole derivatives have been docked into the active sites of numerous enzymes and receptors to explore their potential as inhibitors. biointerfaceresearch.comresearchgate.net For example, various benzothiazoles have been studied as potential inhibitors of enzymes like p56lck, which is implicated in cancer, and dihydroorotase, an antimicrobial target. nih.govbiointerfaceresearch.com
The docking results provide detailed information on the binding mode, including:
Key interactions: Identifying specific hydrogen bonds, hydrophobic interactions, or pi-stacking between the ligand and amino acid residues in the protein's active site. nih.gov
Binding energy/score: A numerical value that ranks the binding affinity of the ligand for the protein. wjarr.com
These insights are invaluable for understanding structure-activity relationships and for guiding the design of more potent and selective analogs. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
To build a QSAR model for a series of benzothiazole derivatives, researchers calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties:
Electronic descriptors: Such as atomic charges and orbital energies (HOMO/LUMO). nih.govnih.gov
Steric descriptors: Related to the size and shape of the molecule.
Hydrophobic descriptors: Like the partition coefficient (logP).
Topological descriptors: Which describe the connectivity of atoms.
Statistical methods, such as Multiple Linear Regression (MLR), are then used to create a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov QSAR studies on related heterocyclic compounds have successfully identified which properties are most important for their cytotoxic or antimicrobial activity. nih.govnih.gov For example, a QSAR model might reveal that the cytotoxic activity of a series of compounds is highly dependent on the energy of the Highest Occupied Molecular Orbital (HOMO) and the electrostatic charge on a specific atom. nih.govnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Chemical Reactivity Parameters
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. researchgate.net The energy and distribution of these orbitals are routinely calculated using methods like DFT.
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. The HOMO in benzothiazole derivatives is often located on the benzothiazole moiety itself. ukm.my
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. ukm.my
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. scirp.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nbu.edu.saresearchgate.net
The analysis of FMOs helps explain the charge transfer characteristics within the molecule. researchgate.net For this compound, the electron-withdrawing chloro group and electron-donating ethyl group would be expected to modulate the HOMO and LUMO energy levels and their spatial distribution compared to the unsubstituted parent compound.
Table 2: Example FMO Energies and Energy Gaps for Benzothiazole Derivatives (Note: These values are for illustrative purposes based on published data for related compounds.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 2-vinyl-1,3-benzothiazole | -6.45 | -1.75 | 4.70 | nbu.edu.sa |
| 1,3-benzothiazole-2-carboxaldehyde | -7.02 | -3.07 | 3.95 | nbu.edu.sa |
| 2-SCH₃_BTH | -5.74 | -5.56 | 0.18 | scirp.org |
| 2-OH_BTH | -5.85 | -5.64 | 0.21 | scirp.org |
These parameters are fundamental inputs for calculating the global chemical reactivity descriptors discussed in section 4.1. scirp.org
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps predict its reactivity and intermolecular interactions. scirp.orgscirp.org
MEP maps are color-coded to indicate different potential values:
Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack and are associated with hydrogen-bond acceptors. nih.gov
Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons (e.g., around hydrogen atoms). These are the most likely sites for nucleophilic attack and are associated with hydrogen-bond donors. nih.gov
Green regions: Indicate neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, as these are electronegative atoms with lone pairs of electrons. scirp.org Positive potential (blue) would be expected around the hydrogen atoms. Such maps provide a clear, intuitive picture of the charge distribution and are instrumental in understanding how the molecule will interact with other molecules, including protein receptors or other reagents. scirp.orgresearchgate.net
Pharmacological Potential and Biological Activity Mechanisms of 2 Chloro 6 Ethyl 1,3 Benzothiazole
Anticancer Activity and Cellular Mechanisms
Benzothiazole (B30560) derivatives are a well-established class of compounds with significant potential in anticancer research. nih.govnih.gov Their mechanisms of action are diverse, targeting various cellular processes involved in cancer progression. Although direct studies on 2-Chloro-6-ethyl-1,3-benzothiazole are not available, research on analogous compounds provides a strong basis for its potential anticancer effects.
Inhibition of Key Kinases (e.g., Tyrosine Kinase, Aurora Kinase)
Kinases are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. Benzothiazole derivatives have been identified as inhibitors of several key kinases. For instance, certain 2-aminothiazole (B372263) derivatives have been developed as potent pan-Src family kinase inhibitors. researchgate.net The c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases activated by stress stimuli, are also targets for benzothiazole-based inhibitors. nih.gov A study on 2-thioether-benzothiazoles led to the discovery of potent and selective allosteric JNK inhibitors. nih.gov However, the same study noted that benzothiazoles with a chloro group at the 6-position were inactive, likely due to steric hindrance. nih.gov
Other research has identified benzobisthiazoles as a novel scaffold for inhibitors of the CLK (cdc2-like kinase) family, which are dual-specificity kinases. nih.gov Furthermore, certain benzothiazole derivatives have shown inhibitory activity against VEGFR-2 and BRAF kinase. nih.gov Specifically, 2-amino-benzothiazole derivatives have been investigated as dual inhibitors of BRAFV600E and CRAF. nih.gov While these findings highlight the potential of the benzothiazole core to interact with and inhibit various kinases, the specific activity of this compound against tyrosine or aurora kinases has not been documented.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.gov Several benzothiazole derivatives have been investigated as topoisomerase inhibitors. One study reported that benzothiazole derivatives resembling DNA purine (B94841) bases acted as human topoisomerase IIα inhibitors. ucl.ac.be Another study focused on benzothiazole ethyl urea-based compounds as inhibitors of both DNA gyrase and topoisomerase IV, which are bacterial type II topoisomerases. nih.gov These compounds demonstrated potent inhibition of the ATPase activity of the GyrB and ParE subunits. nih.gov
Research on a novel 4-thiazolidinone (B1220212) derivative has shown that it can lower the concentration of topoisomerase II in breast cancer cells. mdpi.com While these studies establish the potential of the benzothiazole scaffold to inhibit topoisomerases, specific data on the topoisomerase inhibitory activity of this compound is not available.
Induction of Apoptosis via Reactive Oxygen Species (ROS) Activation
The generation of reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and triggering apoptosis in cancer cells. nih.gov A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD), has been shown to induce apoptosis in colorectal cancer cells by increasing ROS generation and causing a loss of mitochondrial transmembrane potential. nih.gov This suggests that the antitumor activity of some benzothiazoles is mediated through the ROS-mitochondria apoptotic pathway. nih.gov The study provides a potential mechanism by which this compound might exert anticancer effects, although direct evidence is currently lacking.
Cell Cycle Arrest and Anti-Proliferative Effects
Disruption of the cell cycle is a key strategy in cancer therapy. Certain benzothiazole derivatives have been shown to induce cell cycle arrest. For example, a styryl-2(3H)-benzothiazolone derivative caused a significant accumulation of treated cells in the G2/M phase, similar to the action of Combretastatin A-4. nih.gov Research on halogenated benzofuran (B130515) derivatives also demonstrated the induction of G2/M phase arrest in HepG2 cells. mdpi.com While these studies on related heterocyclic structures suggest a potential mechanism, there is no specific data on cell cycle arrest induced by this compound.
In Vitro Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic effects of various benzothiazole derivatives have been evaluated against a range of human cancer cell lines. For instance, a study on 2-arylsubstituted benzothiazole derivatives reported significant cytotoxicity against human cervical cancer cell lines (SiHa). scispace.comijpsonline.com Another study on benzothiazole derivatives showed mild cytotoxic properties against the human lung carcinoma cell line A549. jnu.ac.bd
The following table summarizes the cytotoxic activities of some representative benzothiazole derivatives against various cancer cell lines. It is important to note that none of the data pertains directly to this compound.
Table 1: In Vitro Cytotoxicity of Representative Benzothiazole Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 2-(2-chloro-4-fluorophenyl)-benzothiazole | SiHa (cervical cancer) | Significantly cytotoxic | scispace.comijpsonline.com |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 (lung cancer) | IC50: 68 µg/mL | jnu.ac.bd |
| 6-nitrobenzo[d]thiazol-2-ol | LungA549 (lung cancer) | IC50: 121 µg/mL | jnu.ac.bd |
| Styryl-2(3H)-benzothiazolones | EA.hy926 (endothelial) | Inhibition of cell growth | nih.gov |
Antimicrobial Activities
The benzothiazole scaffold is a well-known pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Derivatives of benzothiazole have demonstrated a broad spectrum of activity against various bacterial and fungal strains. chemicalpapers.comsci-hub.st
Studies on 6-substituted 2-mercaptobenzothiazoles have shown that modifications at the 6-position can modulate antibacterial activity. For example, a trifluoromethyl group at this position resulted in potent and selective inhibition of S. aureus, while a nitro group led to activity against E. coli. ucl.ac.be The replacement of a 6-OCF3 substituent with a 6-Cl substituent in a series of benzothiazolylthiazolidin-4-ones led to a significant improvement in antibacterial activity against S. aureus, MRSA, and a resistant strain of E. coli. nih.gov
The mechanism of antibacterial action for some benzothiazole derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and MurB (uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase). nih.gov
With respect to antifungal activity, a series of 6-substituted 2-aminobenzothiazole (B30445) derivatives showed promising results against various Candida species. nih.gov
The following table provides a summary of the antimicrobial activities of some benzothiazole derivatives.
Table 2: Antimicrobial Activity of Representative Benzothiazole Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 6-Trifluoromethyl-2-mercaptobenzothiazole | Staphylococcus aureus | 3.12 µg/mL | ucl.ac.be |
| 6-Nitro-2-mercaptobenzothiazole | Escherichia coli | 25 µg/mL | ucl.ac.be |
| 6-Chloro-benzothiazolylthiazolidin-4-one derivative | S. aureus, MRSA, resistant E. coli | Improved activity | nih.gov |
| 6-Substituted 2-aminobenzothiazole derivatives | Candida albicans, C. parapsilosis, C. tropicalis | 4-8 µg/mL | nih.gov |
While these findings underscore the antimicrobial potential of the benzothiazole nucleus, specific studies on the antimicrobial properties of this compound are needed to confirm its activity profile.
Antibacterial Potency Against Gram-Positive and Gram-Negative Bacteria
The antibacterial potential of benzothiazole derivatives has been a subject of significant investigation. Studies on various substituted benzothiazoles have demonstrated activity against a spectrum of bacteria, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. For instance, certain benzothiazole-based azo dyes have shown antibacterial action, with the presence of a chloro group on the benzothiazole ring noted to enhance this activity nih.gov. Similarly, thiazolidin-4-one derivatives of benzothiazole have been found to be active against P. aeruginosa and E. coli nih.gov. Other research has highlighted that the introduction of specific substitutions, such as a chloro group at the 5th position of the benzothiazole moiety, can augment antibacterial effects against strains like S. aureus nih.gov. While these findings on related structures are promising, specific data on the antibacterial efficacy of This compound against these specific bacterial strains is not extensively detailed in the available literature.
Antifungal Efficacy
The antifungal properties of benzothiazole derivatives have been explored against various fungal pathogens, including Candida albicans and Aspergillus niger. Research has indicated that substitutions on the benzothiazole ring can significantly influence antifungal activity. For example, some Schiff bases containing a benzothiazole-triazole complex have demonstrated antifungal behavior, with a chloro group at the 2-position of the aromatic ring being noted for enhancing this property ijper.org. Synthesized C-6 methyl-substituted benzothiazole derivatives have also been evaluated for their efficacy against C. albicans scitechjournals.com. However, specific studies detailing the antifungal potency of This compound against C. albicans and A. niger are limited.
Antitubercular Properties
Benzothiazole-based compounds have emerged as a significant area of research in the quest for new antitubercular agents, particularly against Mycobacterium tuberculosis (M. tuberculosis). The benzothiazole nucleus is considered a valuable scaffold for developing drugs to combat drug-resistant tuberculosis strains nih.gov. Some benzothiazole derivatives have shown potent effects against both sensitive and multi-drug resistant (MDR) strains of M. tuberculosis nih.gov. The enzyme MmpL3 (Mycobacterial membrane protein Large 3) is a key target for many antitubercular compounds, although direct studies linking This compound to MmpL3 inhibition are not prevalent. The general potential of the benzothiazole scaffold suggests that its derivatives could be promising candidates for antitubercular drug development nih.govnih.gov.
Anti-inflammatory and Analgesic Effects
Benzothiazole derivatives have been recognized for their potential anti-inflammatory and analgesic properties ijper.orgjchemrev.com. Chronic inflammation is a key factor in numerous diseases, and the development of new non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing area of research jchemrev.compreprints.org. Certain benzothiazole complexes have demonstrated superior anti-inflammatory properties when compared to standard drugs like indomethacin (B1671933) ijper.org. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes preprints.org. While the broader class of benzothiazoles shows promise in this area, specific research detailing the anti-inflammatory and analgesic efficacy of This compound is not widely available.
Antidiabetic Activity
The potential for benzothiazole derivatives in the management of diabetes has been investigated. Some N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have shown a significant ability to lower plasma glucose levels in non-insulin-dependent diabetes mellitus models nih.govresearchgate.net. One of the proposed mechanisms for this activity is the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme nih.govresearchgate.net. The substitution at the C-6 position of the benzothiazole ring has been noted as potentially important for this inhibitory activity researchgate.net. While these findings are relevant to the general structure, specific studies on the antidiabetic activity of This compound are needed to confirm its potential in this therapeutic area.
Anthelmintic Activity
Benzothiazole and its derivatives have been explored for their anthelmintic properties, which involve the expulsion of parasitic worms ijnrd.org. The benzothiazole nucleus is a core structure in some compounds with known anthelmintic activity ijnrd.org. Research on newly designed 6-methoxybenzothiazole (B1296504) derivatives has shown activity against certain parasites nih.gov. While the general class of 2-amino-6-substituted benzothiazoles has been synthesized and examined for anthelmintic activity, specific data for This compound is not extensively documented in the reviewed literature researchgate.net.
Antioxidant Properties
The antioxidant potential of benzothiazole derivatives has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods nih.govnih.gov. These assays measure the capacity of a compound to scavenge free radicals nih.gov. The development of multifunctional compounds with antioxidant properties is of interest for addressing cellular damage caused by oxidative stress nih.gov. While the antioxidant profile of various benzothiazole derivatives has been investigated, specific studies quantifying the antioxidant properties of This compound through DPPH and ABTS assays are not widely reported.
Antiviral Activity (e.g., Hepatitis C virus inhibitors, HIV)
The benzothiazole nucleus is a key component in the development of novel antiviral agents, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govmdpi.com The antiviral potential of these compounds is often linked to the inhibition of essential viral enzymes or interference with viral replication processes. nih.gov
Research has highlighted the importance of the substitution pattern on the benzothiazole ring for antiviral efficacy. For instance, a methyl group at the 6-position has been noted to enhance the antiviral potency of certain derivatives. mdpi.com In one study, 2-(4-nitroanilino)-6-methylbenzothiazole was found to inhibit the HCV RNA-dependent RNA polymerase (RdRp) in a dose-dependent manner, which is crucial for viral replication. nih.gov Another study reported that a 6-chlorobenzothiazole derivative incorporated into a hybrid molecule with coumarin (B35378) displayed promising anti-HIV activity, with a 50% effective concentration (EC₅₀) of less than 7 µg/ml. nih.gov
Derivatives with substitutions at the 6-position containing sulfur linkages have also been explored. A notable example is 3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione, which demonstrated selective activity against the vaccinia virus. nih.gov While direct studies on this compound are limited, the documented antiviral effects of 6-chloro, 6-methyl, and 6-ethylthio substituted benzothiazoles suggest that this compound could serve as a valuable scaffold for the design of new antiviral agents. nih.govmdpi.comnih.gov
Table 1: Antiviral Activity of Selected Benzothiazole Derivatives
| Compound/Derivative Class | Virus | Mechanism/Activity | Reference(s) |
| 6-Chlorobenzothiazole-coumarin hybrid | HIV-1 | Potent antiviral effect (EC₅₀ < 7 µg/ml) | nih.gov |
| 2-(4-Nitroanilino)-6-methylbenzothiazole | Hepatitis C Virus (HCV) | Inhibits HCV RNA-dependent RNA polymerase (RdRp) | nih.gov |
| Indole containing benzothiazole derivative | Hepatitis C Virus (HCV) | 70% suppression of HCV replicon | nih.gov |
| 3-(2-Ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione | Vaccinia virus | Medium and selective virus inhibitory activity | nih.gov |
| (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone | HIV | Active against a strain of HIV | mdpi.com |
Neuroprotective and Anticonvulsant Potential
Benzothiazole derivatives have emerged as promising candidates for the treatment of neurological disorders, exhibiting both neuroprotective and anticonvulsant properties. nih.govderpharmachemica.com The well-known drug Riluzole, chemically known as 2-amino-6-(trifluoromethoxy)benzothiazole, is used in the management of amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects, which include the modulation of glutamate (B1630785) transmission and inhibition of voltage-gated sodium channels. nih.gov The success of Riluzole underscores the therapeutic potential of the 2-amino-6-substituted benzothiazole scaffold in neurodegenerative diseases. nih.govnih.gov
The anticonvulsant activity of the benzothiazole core is an active area of research. nih.govresearchgate.net Studies have shown that the chemical structure of these derivatives, including the nature and position of substituents, plays a critical role in their efficacy. nih.gov For example, a series of benzothiazole-coupled sulfonamides were synthesized and evaluated for their anticonvulsant potential. nih.gov In this series, compounds with a p-chloro substitution on the benzene (B151609) sulfonamide ring showed notable activity in the maximal electroshock (MES) seizure model in mice, a standard test for screening potential anticonvulsant drugs. nih.gov Although direct experimental data for this compound is not available, the established neuropharmacological profile of related analogs suggests its potential as a lead structure for developing new central nervous system agents. nih.govnih.gov
Table 2: Neuroprotective and Anticonvulsant Activity of Selected Benzothiazole Derivatives
| Compound/Derivative Class | Activity | Mechanism/Finding | Reference(s) |
| Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) | Neuroprotective | Used for amyotrophic lateral sclerosis (ALS); modulates glutamate transmission. | nih.gov |
| Benzothiazole coupled sulfonamides | Anticonvulsant | Active in the maximal electroshock (MES) model; p-Cl substitution was effective. | nih.gov |
| General Benzothiazole Derivatives | Anticonvulsant | The benzothiazole nucleus is a promising candidate for developing anticonvulsant therapies. | nih.govderpharmachemica.com |
Other Investigated Biological Activities (e.g., Antimalarial, Antileishmanial, Antihistaminic)
The versatility of the benzothiazole scaffold extends to a variety of other therapeutic areas, including the development of antiparasitic and antihistaminic agents. nih.govresearchgate.netnih.gov
Antimalarial Activity: Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial to combat parasite resistance. derpharmachemica.com Benzothiazole derivatives have been systematically reviewed as promising substances for treating malaria. nih.gov Structure-activity relationship studies indicate that the substitution pattern on the benzothiazole core is a key determinant of antiplasmodial activity. nih.gov For instance, conjugated benzothiazole hydrazones have shown the ability to chelate iron, interact with free heme, and inhibit hemozoin formation, a critical process for the survival of the malaria parasite. nih.gov One such hydrazone derivative demonstrated activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov Furthermore, studies on 2,6-disubstituted benzothiazoles have revealed potent anti-plasmodial activity, reinforcing the importance of substitution at the 6-position for this biological effect. bdpsjournal.org
Antileishmanial Activity: Leishmaniasis is another parasitic disease for which new therapeutic options are needed. Benzothiazole derivatives have been synthesized and screened for their in vitro activity against Leishmania species. iaea.orgresearchgate.net Several derivatives have exhibited significant antileishmanial effects, with some compounds showing IC₅₀ values in the low micromolar range. researchgate.net The activity of these compounds is influenced by the nature of the substituents on the benzothiazole ring system. researchgate.net
Antihistaminic Potential: The benzothiazole structure has also been explored for its potential to interact with histamine (B1213489) receptors. researchgate.net A recent study focused on the development of new benzothiazole-based derivatives as ligands for the histamine H₃ receptor (H₃R), a target relevant for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov One derivative, featuring a pyrrolidinyl-methanone group at the 2-position and a substituted alkyloxy chain at the 6-position, emerged as a promising multi-target-directed ligand, inhibiting not only the H₃ receptor but also cholinesterases and monoamine oxidase-B. nih.gov This highlights the potential of 6-substituted-2-acyl-benzothiazoles as a framework for developing agents that can modulate histamine-related pathways.
Table 3: Other Biological Activities of Selected Benzothiazole Derivatives
| Activity | Compound/Derivative Class | Finding | Reference(s) |
| Antimalarial | Benzothiazole Hydrazones | Active against P. falciparum (including resistant strains); inhibit hemozoin formation. | nih.gov |
| Antimalarial | 2,6-Disubstituted Benzothiazoles | Showed potent anti-plasmodial activity. | bdpsjournal.org |
| Antileishmanial | Various Benzothiazole Derivatives | Active against Leishmania species with IC₅₀ values in the micromolar range. | iaea.orgresearchgate.net |
| Antihistaminic | 6-substituted-2-acyl-benzothiazoles | Act as ligands for the histamine H₃ receptor (H₃R). | nih.gov |
Structure Activity Relationship Sar Studies of 2 Chloro 6 Ethyl 1,3 Benzothiazole Derivatives
Impact of the 6-Chloro Substituent on Biological Activity and Selectivity
The introduction of a chlorine atom at the 6-position of the benzothiazole (B30560) ring has a profound effect on the molecule's biological activity and selectivity. As a halogen, chlorine is an electron-withdrawing group that also increases the lipophilicity of the molecule. This modification can significantly influence how the compound interacts with biological targets and permeates cell membranes.
Research has shown that the presence of a chloro group on the benzene (B151609) ring is a key modulator of activity. For instance, studies on anticonvulsant agents revealed that while some 6-alkoxy derivatives showed promise, the corresponding 6-chlorobenzyl derivatives were inactive, indicating that the electronic and steric properties of the substituent at this position are critical for specific receptor interactions. nih.gov In the context of anticancer and anti-inflammatory agents, a synthesized derivative, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, demonstrated significant activity in inhibiting cancer cell proliferation and reducing inflammatory markers. nih.gov
Furthermore, the position of the chloro substituent is vital. In some antimicrobial studies, a 4-chloro substituent was found to have a slightly higher calculated activity contribution than a 6-chloro substituent. researchgate.net In other cases, compounds bearing electron-withdrawing groups like chlorine in the benzothiazole ring showed enhanced anticonvulsant effects. nih.gov This highlights that the chloro group at position 6 contributes to a complex interplay of electronic and steric factors that can either enhance or diminish activity depending on the specific biological target.
| Derivative Class | Position of Chloro Group | Observed Biological Activity | Reference |
|---|---|---|---|
| N-(benzyl)benzo[d]thiazol-2-amines | 6-Chloro | Significant dual anticancer and anti-inflammatory activity. | nih.gov |
| Benzothiazole-acetamide derivatives | 6-Chloro | Considered a key feature for potent anticonvulsant activity. | nih.gov |
| Benzothiazolium salts | 6-Chloro | Modest contribution to antimicrobial activity compared to other positions. | researchgate.net |
| N-(6-substituted-benzo[d]thiazol-2-yl)acetamide | 6-Chlorobenzyl | Showed no anticonvulsant activity, unlike alkoxy analogs. | nih.gov |
Role of the 2-Ethyl Group in Pharmacophore Development and Potency
The C-2 position of the benzothiazole nucleus is the most frequently modified site for developing new therapeutic agents, as substituents at this position directly influence the molecule's interaction with target enzymes or receptors. benthamscience.compharmacyjournal.in The introduction of an ethyl group at this position imparts specific steric and lipophilic characteristics. An ethyl group is a small, flexible alkyl substituent that can fit into hydrophobic pockets within a biological target.
While extensive SAR studies specifically detailing a 2-ethyl group are less common than those for larger aromatic or heterocyclic moieties, general principles regarding C-2 alkyl substituents can be applied. The synthesis of 2-alkyl benzothiazoles is well-established, and the nature of the alkyl group can influence the compound's properties. mdpi.com Studies on various 2-substituted derivatives show that this position is critical for potency. For example, replacing a mercapto-triazole ring at C-2 with other heterocycles resulted in a near-complete loss of anticonvulsant activity, demonstrating the specificity of the interaction governed by the C-2 substituent. nih.gov Similarly, linking different moieties, such as phenyl groups, pyrazoline, or other heterocycles, to the C-2 position has yielded compounds with potent anticancer, anti-TB, and anti-inflammatory properties. pharmacyjournal.in
| C-2 Substituent | Resulting Biological Activity | SAR Implication | Reference |
|---|---|---|---|
| Phenyl and substituted phenyl groups | Anticancer, Anticonvulsant, Anti-inflammatory | Aromatic interactions are crucial for binding to various targets. | pharmacyjournal.in |
| (1H-1,2,4-triazol-3-yl)thio-acetamide | Potent Anticonvulsant | Specific heterocyclic structures are required for activity; replacement leads to inactivity. | nih.gov |
| Amido, Thiol, Amino groups | Anticancer, Antimicrobial | Groups capable of hydrogen bonding enhance activity. | pharmacyjournal.in |
| Alkyl groups (general) | Varied (activity depends on target) | Contributes to lipophilicity and steric fit within receptor pockets. Shorter alkyl chains can lead to higher yields in some synthetic routes. | mdpi.com |
Influence of Substitutions on the Benzene and Thiazole (B1198619) Rings on Pharmacological Efficacy
The pharmacological profile of a benzothiazole derivative is determined by the combined effects of all substituents on its bicyclic core. Beyond the specific 2-chloro and 6-ethyl groups, further modifications on either the benzene or thiazole ring can fine-tune a compound's efficacy, selectivity, and spectrum of activity.
Benzene Ring Substitutions: The benzene portion of the scaffold offers multiple positions (4, 5, and 7) for substitution. The electronic nature of these substituents is critical. Electron-donating groups (EDG) like methoxy (B1213986) (-OCH3) or methyl (-CH3) and electron-withdrawing groups (EWG) like nitro (-NO2) or halogens can dramatically alter the electron density of the entire ring system, affecting target interaction. scinito.aipharmacyjournal.in For example, the presence of a methoxy group at the 6-position is a feature of the antiviral and immunosuppressive drug Frentizole. researchgate.net In some series, a 6-OH, 6-OCH3, or 6-CH3 group was found to boost a compound's potency. pharmacyjournal.in Conversely, halogen substitutions, as discussed for the 6-chloro group, often enhance activities like anticancer and anticonvulsant effects. nih.govpharmacyjournal.in
Thiazole Ring Substitutions: While the C-2 position is the most common site for modification, the nitrogen atom of the thiazole ring can also be substituted, typically forming benzothiazolium salts. This introduces a permanent positive charge, which can facilitate strong ionic interactions with biological targets. Such modifications have been explored for developing antimicrobial agents. researchgate.net
The synergistic effect of substitutions on both rings is a key strategy in drug design. For instance, a study on antimicrobial agents found that chloro substitution on the benzene ring combined with dimethylation on a C-2 substituent led to enhanced activity against S. aureus. nih.gov This demonstrates that optimizing a benzothiazole-based drug requires a holistic approach, considering how various functional groups interact to produce the desired pharmacological effect.
| Substitution Site | Substituent Type | Impact on Pharmacological Efficacy | Reference |
|---|---|---|---|
| Benzene Ring (Position 6) | -OCH3, -OH, -CH3 (EDG) | Generally boosts potency for various activities. | pharmacyjournal.in |
| Benzene Ring (Positions 4, 5, 6, 7) | -Cl, -F, -NO2 (EWG) | Often enhances anticancer and anticonvulsant activities. | nih.govpharmacyjournal.in |
| Thiazole Ring (Nitrogen) | Alkylation (forms quaternary salt) | Introduces a positive charge, can increase antimicrobial activity through ionic interactions. | researchgate.net |
| C-2 Position | Heterocyclic rings (e.g., Pyrazole, Triazole) | Can confer high potency and selectivity for specific targets like enzymes or receptors. | nih.govresearchgate.net |
Modulation of Lipophilicity, Electronic Properties, and Steric Hindrance
The biological activity of benzothiazole derivatives is ultimately governed by their physicochemical properties, which determine their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their ability to bind to a target. The key parameters in SAR and Quantitative Structure-Activity Relationship (QSAR) studies are lipophilicity, electronic effects, and steric factors. rasayanjournal.co.inubaya.ac.id
Lipophilicity: This property, often quantified as LogP, influences the ability of a drug to cross lipid cell membranes and reach its site of action. mdpi.com The 6-chloro and 2-ethyl groups both increase the lipophilicity of the benzothiazole core. While a certain level of lipophilicity is necessary for membrane penetration, excessive lipophilicity can lead to poor solubility and non-specific binding. QSAR studies have shown that H3-receptor affinity for some benzothiazole derivatives was negatively correlated with lipophilicity, suggesting that less lipophilic structures might be preferable for this specific target. nih.gov
Electronic Properties: The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) affects the charge distribution across the benzothiazole scaffold. nih.gov This is crucial for forming electrostatic interactions, hydrogen bonds, or other polar interactions with the target receptor. rasayanjournal.co.in The 6-chloro group, being strongly electron-withdrawing, significantly alters the electronic landscape of the benzene ring. This can influence the pKa of the thiazole nitrogen and the molecule's ability to act as a hydrogen bond acceptor.
Steric Hindrance: The size and shape of substituents (steric factors) determine the complementarity between the drug and its binding site. ubaya.ac.id A bulky group may prevent the molecule from fitting into a narrow binding pocket, while a group that is too small may not provide sufficient contact for a stable interaction. In some QSAR models, steric parameters were found to be more influential than lipophilic or electronic parameters in determining antiviral activity. rasayanjournal.co.in The 2-ethyl group provides a moderate level of steric bulk, which can be optimized by replacing it with smaller or larger groups to probe the dimensions of the target's active site.
| Physicochemical Parameter | Influence on Biological Activity | Contribution from 2-Chloro-6-ethyl-1,3-benzothiazole | Reference |
|---|---|---|---|
| Lipophilicity (LogP) | Affects cell membrane penetration and solubility. Can have an optimal range for activity. | Both the 6-chloro and 2-ethyl groups increase lipophilicity. | mdpi.comnih.gov |
| Electronic Properties (e.g., Hammett constant σ) | Governs polar interactions, hydrogen bonding, and pKa. Crucial for drug-receptor binding. | The 6-chloro group is strongly electron-withdrawing, influencing the charge distribution of the benzene ring. | rasayanjournal.co.innih.gov |
| Steric Factors (e.g., Molar Refractivity, Sterimol) | Determines the "fit" of the molecule into the target's binding site. Can be the dominant factor for some activities. | The 2-ethyl group provides specific size and shape constraints at a critical position for receptor interaction. | rasayanjournal.co.inubaya.ac.id |
Emerging Applications and Future Research Directions
Development of Novel Therapeutic Agents Based on the 2-Chloro-6-ethyl-1,3-benzothiazole Scaffold
The benzothiazole (B30560) core is a well-established pharmacophore present in numerous biologically active compounds. tandfonline.comjchemrev.comresearchgate.net The specific substitution pattern of this compound offers a unique starting point for the synthesis of new therapeutic agents with a wide range of potential applications, including anticancer, antimicrobial, and anti-inflammatory activities. jchemrev.comnih.gov
Researchers are actively exploring the derivatization of the this compound scaffold to create focused libraries of compounds for biological screening. nih.govresearchgate.net For instance, the chloro group at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the compound's pharmacological profile. mdpi.com Similarly, the ethyl group at the 6-position can be modified to influence properties such as lipophilicity and metabolic stability.
Recent studies have highlighted the potential of benzothiazole derivatives as potent anticancer agents. nih.govnih.gov For example, a study by Kaur et al. described the synthesis of benzothiazole derivatives with significant antibacterial activity. tandfonline.com Another study focused on the development of novel benzothiazole compounds with dual anti-inflammatory and anticancer properties. nih.gov These findings underscore the therapeutic potential of the benzothiazole scaffold and provide a strong rationale for the continued exploration of this compound-based derivatives.
Table 1: Examples of Bioactive Benzothiazole Derivatives
| Compound Name | Biological Activity | Reference |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Anticancer, Anti-inflammatory | nih.gov |
| 2-(7-Bromo-9,9-diethyl-2-fluorenyl)benzothiazole | Antimalarial | researchgate.net |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | Anticonvulsant | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list.
Exploration in Diagnostic Imaging and Probe Development
The fluorescent properties inherent to the benzothiazole core make it an attractive platform for the development of diagnostic imaging agents and molecular probes. mdpi.com The 2,1,3-benzothiadiazole (B189464) (BTD) structure, closely related to benzothiazole, is a well-known fluorophore used in various sensing applications. mdpi.com
By strategically modifying the this compound structure, researchers can design probes that exhibit changes in their fluorescence upon binding to specific biological targets, such as enzymes or receptors. This "turn-on" or "turn-off" fluorescence response allows for the visualization and quantification of these targets in biological systems.
The development of such probes has significant implications for disease diagnosis and for studying cellular processes at the molecular level. For example, benzothiazole-based probes could be designed to detect cancer biomarkers or to monitor the activity of specific enzymes implicated in disease.
Rational Design of Multi-target Directed Ligands
The concept of "one molecule, multiple targets" is a growing trend in drug discovery, aiming to develop more effective therapies for complex diseases like cancer and neurodegenerative disorders. nih.gov The this compound scaffold is well-suited for the rational design of multi-target directed ligands (MTDLs). nih.gov
By incorporating different pharmacophores onto the benzothiazole core, it is possible to create hybrid molecules that can simultaneously interact with multiple biological targets. For instance, a derivative of this compound could be designed to inhibit both a key enzyme in a cancer signaling pathway and a protein involved in drug resistance. This multi-pronged approach has the potential to overcome the limitations of single-target drugs and to improve therapeutic outcomes.
Integration with Advanced Drug Delivery Systems
The effectiveness of a therapeutic agent can be significantly enhanced by its formulation within an advanced drug delivery system. These systems can improve drug solubility, protect the drug from degradation, and enable targeted delivery to the site of action.
Derivatives of this compound could be encapsulated within nanoparticles, liposomes, or other drug carriers to improve their pharmacokinetic and pharmacodynamic properties. This approach can lead to increased efficacy and reduced side effects. Further research is needed to explore the compatibility and release kinetics of benzothiazole derivatives from various drug delivery platforms.
Application of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To accelerate the discovery of new drug candidates based on the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry techniques are invaluable. researchgate.netnih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. researchgate.netnih.gov
These libraries can then be screened using HTS assays to identify compounds with the desired biological activity. This approach significantly increases the efficiency of the drug discovery process, allowing for the rapid identification of promising lead compounds for further optimization. The synthesis of focused libraries of benzothiazole derivatives is an active area of research. researchgate.net
Advanced Toxicological Mechanism Studies and Safety Profiling for Derivatives
As with any new class of potential therapeutic agents, a thorough understanding of the toxicological profile of this compound derivatives is crucial. Advanced toxicological studies are needed to elucidate the potential mechanisms of toxicity and to establish a comprehensive safety profile.
This includes in vitro and in vivo studies to assess cytotoxicity, genotoxicity, and other potential adverse effects. sigmaaldrich.com Predictive toxicology models and computational methods can also be employed to identify potential liabilities early in the drug development process. A robust safety assessment is essential to ensure the safe and effective translation of these promising compounds from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-6-ethyl-1,3-benzothiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with chlorination and alkylation of benzothiazole precursors. For example, nitration of 2-chloro-1,3-benzothiazole derivatives using concentrated sulfuric acid and potassium nitrate under controlled temperature (0°C to room temperature) can introduce nitro groups, followed by reduction and alkylation steps . Catalyst choice (e.g., DABCO for cyanation) and solvent selection (e.g., methanol-water mixtures for crystallization) significantly impact yield and purity. Intermediate characterization via HPLC or NMR is critical to monitor reaction progress.
Q. How can spectroscopic techniques (e.g., FT-IR, Raman) be employed to confirm the structural integrity of this compound?
- Methodological Answer : Vibrational spectra (FT-IR/Raman) should align with computational predictions (DFT/B3LYP/6-31G) for key functional groups, such as C-Cl stretching (~550–700 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹). Discrepancies may indicate impurities or incomplete reactions. X-ray crystallography (using SHELXL ) provides definitive structural validation by resolving hydrogen-bonding networks and confirming substituent positions, as demonstrated in analogous benzothiazole-octanedioic acid cocrystals .
Advanced Research Questions
Q. How do computational methods (DFT/TD-DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations at the B3LYP/6-31G level can predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution via molecular electrostatic potential (MEP) maps, and hyperpolarizability for nonlinear optical applications. For instance, studies on tetrathiafulvalene-benzothiazole hybrids reveal intramolecular charge transfer and hyperconjugative interactions via natural bond orbital (NBO) analysis, guiding the design of functional materials .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assays?
- Methodological Answer : Inconsistent antimicrobial or cytotoxic results may arise from assay conditions (e.g., solvent polarity, cell line variability). Cross-validation using orthogonal assays (e.g., MIC vs. time-kill curves) and structure-activity relationship (SAR) studies are essential. For example, fluorine substitution in 2-amino-6-fluoro-7-chloro-1,3-benzothiazole enhances lipophilicity and membrane permeability, but activity discrepancies require dose-response profiling and target-binding simulations .
Q. How can crystallographic data inform the design of this compound-based co-crystals for material science applications?
- Methodological Answer : Co-crystallization with flexible dicarboxylic acids (e.g., octanedioic acid) leverages hydrogen-bonding (N–H···O, O–H···N) and π-π interactions to stabilize 3D networks. Asymmetric unit analysis (SHELXS/SHELXD ) identifies key intermolecular contacts, while thermal stability assays (TGA/DSC) assess suitability for optoelectronic or pharmaceutical co-formulations .
Data Analysis and Validation
Q. What are the best practices for validating crystal structures of this compound derivatives?
- Methodological Answer : Use the CIF validation tool (checkCIF) to flag symmetry errors, missed hydrogen atoms, or unrealistic displacement parameters. SHELXL refinement should achieve R-factors <5%, with residual electron density maps free of unmodeled peaks. Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds to confirm bond lengths and angles .
Q. How can researchers address discrepancies between experimental and computational spectral data for this compound?
- Methodological Answer : Re-examine basis set adequacy in DFT calculations (e.g., upgrade to 6-311++G** for better vibrational mode accuracy). Solvent effects in experimental spectra (e.g., DMSO-induced shifts) should be modeled using polarizable continuum models (PCM). Systematic error analysis (e.g., scaling factors for harmonic frequencies) improves agreement between observed and computed spectra .
Biological and Chemical Applications
Q. What methodologies are effective for evaluating the antimicrobial mechanism of this compound derivatives?
- Methodological Answer : Combine minimum inhibitory concentration (MIC) assays with proteomic profiling (e.g., 2D gel electrophoresis) to identify target proteins. Fluorescence microscopy can visualize membrane disruption, while ROS generation assays (e.g., DCFH-DA staining) assess oxidative stress induction. For enzyme inhibition studies, molecular docking (AutoDock Vina) and MD simulations validate binding modes to targets like dihydrofolate reductase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
